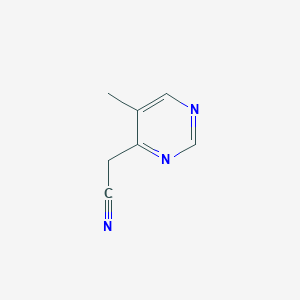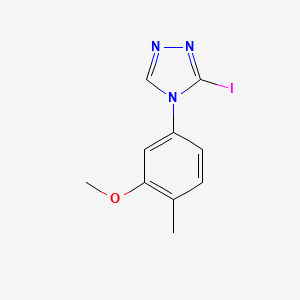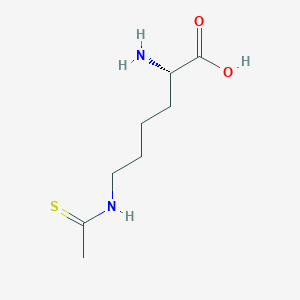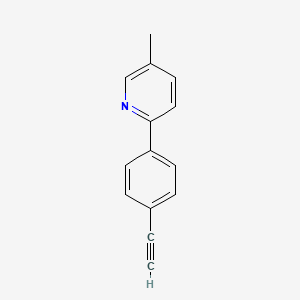
2-(4-Ethynylphenyl)-5-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Ethynylphenyl)-5-methylpyridine is an organic compound characterized by a pyridine ring substituted with a 4-ethynylphenyl group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethynylphenyl)-5-methylpyridine typically involves the Sonogashira coupling reaction. This reaction employs a palladium catalyst and a copper co-catalyst to form a carbon-carbon bond between a terminal alkyne and an aryl halide . The general reaction conditions include:
Catalyst: Palladium (Pd)
Co-catalyst: Copper (Cu)
Solvent: Tetrahydrofuran (THF) or similar organic solvents
Base: Triethylamine or similar bases
Temperature: Room temperature to moderate heating
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability.
化学反应分析
Types of Reactions: 2-(4-Ethynylphenyl)-5-methylpyridine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
科学研究应用
2-(4-Ethynylphenyl)-5-methylpyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular imaging.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
作用机制
The mechanism of action of 2-(4-Ethynylphenyl)-5-methylpyridine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. The pyridine ring can coordinate with metal ions, affecting enzymatic activities and signal transduction pathways .
相似化合物的比较
2-(4-Ethynylphenyl)pyridine: Lacks the methyl group, affecting its steric and electronic properties.
2-(4-Ethynylphenyl)-3-methylpyridine: The methyl group is positioned differently, altering its reactivity and binding properties.
4-Ethynylphenylpyridine: Lacks the methyl group on the pyridine ring, influencing its overall chemical behavior.
Uniqueness: 2-(4-Ethynylphenyl)-5-methylpyridine is unique due to the specific positioning of the ethynyl and methyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for targeted applications in various scientific and industrial fields.
属性
分子式 |
C14H11N |
|---|---|
分子量 |
193.24 g/mol |
IUPAC 名称 |
2-(4-ethynylphenyl)-5-methylpyridine |
InChI |
InChI=1S/C14H11N/c1-3-12-5-7-13(8-6-12)14-9-4-11(2)10-15-14/h1,4-10H,2H3 |
InChI 键 |
KBGYHSRITJBHOM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C=C1)C2=CC=C(C=C2)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Methoxypyrido[3,4-b]pyrazine](/img/structure/B13119480.png)
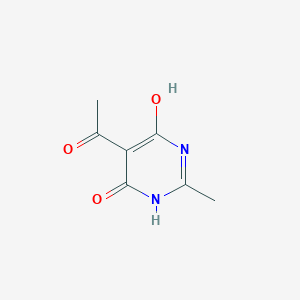

![(3aR,8aR)-2,2-Dimethyl-4,4,8,8-tetraphenyl-N,N-bis((R)-1-phenylethyl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B13119495.png)
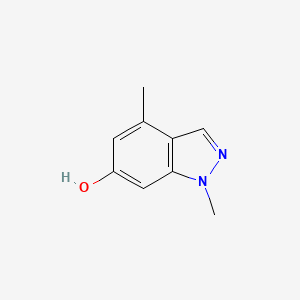
![4-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B13119506.png)

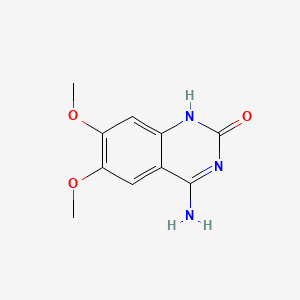
![6-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyrazine-3-carbonitrile](/img/structure/B13119521.png)
